6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Overview
Description
6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a complex organic compound that features a benzothiophene core with a pyridine-4-carbonyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multi-step organic reactions. The process may start with the formation of the benzothiophene core, followed by the introduction of the pyridine-4-carbonyl group and the dimethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorobenzene-1-sulfonyl chloride
- 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride
- 3-Cyano-5-fluorobenzene-1-sulfonyl chloride
Uniqueness
6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its specific structural features, such as the combination of a benzothiophene core with a pyridine-4-carbonyl group and dimethyl groups. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
(2-amino-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophen-3-yl)-pyridin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-16(2)6-3-11-12(9-16)20-15(17)13(11)14(19)10-4-7-18-8-5-10/h4-5,7-8H,3,6,9,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEIZUFNHIRQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=C2C(=O)C3=CC=NC=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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